molecular formula C10H16N2 B1353325 N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine CAS No. 702699-84-1

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine

Cat. No.: B1353325
CAS No.: 702699-84-1
M. Wt: 164.25 g/mol
InChI Key: NPGAXSHDDOESHB-SNVBAGLBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine typically involves the reaction of 2-phenylethylamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and in a suitable solvent like methanol or ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. These methods often involve the use of automated reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine can be compared to other phenethylamines, such as:

    2-Phenylethylamine: The parent compound, which lacks the dimethylamine group.

    N-Methyl-2-phenylethylamine: A similar compound with only one methyl group attached to the nitrogen atom.

    N,N-Dimethyl-2-phenylethylamine: A compound with two methyl groups attached to the nitrogen atom but without the chiral center.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the phenethylamine backbone and the dimethylamine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGAXSHDDOESHB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426591
Record name N-((2S)-2-AMINO-2-PHENYLETHYL)-N,N-DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702699-84-1
Record name N-((2S)-2-AMINO-2-PHENYLETHYL)-N,N-DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S)-2-amino-2-phenylethyl]dimethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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